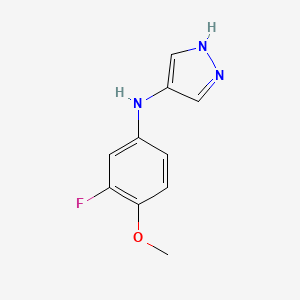

N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine

Description

N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with a 3-fluoro-4-methoxyphenyl group.

Properties

Molecular Formula |

C10H10FN3O |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3O/c1-15-10-3-2-7(4-9(10)11)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

YLFIIAYIQKYPLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aromatic ring significantly impact melting points, solubility, and crystallinity. For example:

Note: OCM-12 shares the 3-fluoro-4-methoxyphenyl moiety but is an oxazole derivative. The target compound’s fluorine and methoxy groups likely reduce melting points compared to pyrimidine derivatives (e.g., 233°C in ) due to weaker intermolecular forces.

Electronic and Steric Influences

- Electron-Withdrawing Groups (e.g., F, CN): Fluorine in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution. Compare with N-(4-cyanophenyl)-1H-pyrazol-4-amine (), where the cyano group further polarizes the ring .

Spectroscopic Characterization

- NMR: The target compound’s ¹H NMR would show distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons split by fluorine coupling. Compare with N-(cyclopropyl)-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), where cyclopropyl protons appear at δ 0.5–1.2 ppm .

- IR: Expected peaks include N-H stretching (~3300 cm⁻¹) and C-F stretching (~1100 cm⁻¹), similar to 1-(2-fluoroethyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine () .

Biological Activity

N-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The structure comprises a pyrazole ring substituted with a 3-fluoro-4-methoxyphenyl group, which significantly influences its biological activity.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Apoptosis |

| Compound B | 20 | Cell cycle arrest |

| This compound | 18 | Apoptosis and anti-proliferative effects |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

3. Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression further supports its anti-inflammatory activity .

Table 3: Anti-inflammatory Effects

| Compound Name | IC50 NO Inhibition (µM) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 12 | 70 |

| Compound C | 15 | 65 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the fluorine and methoxy groups enhances its lipophilicity and binding affinity to target proteins, which is crucial for its pharmacological effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls.

- Infection Control : In a clinical setting, patients treated with formulations containing this compound showed improved outcomes in infections resistant to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.